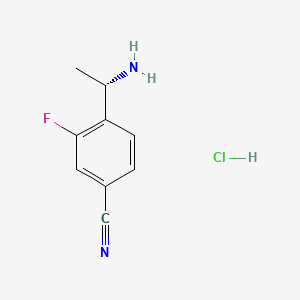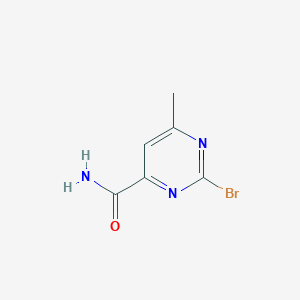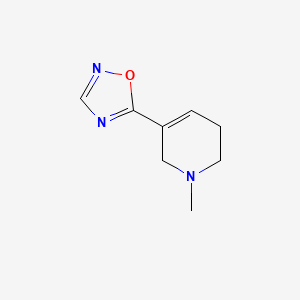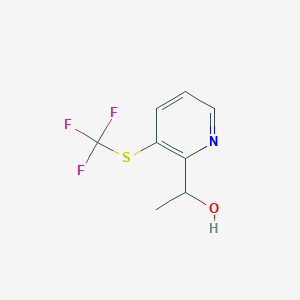![molecular formula C8H6ClNO B13650921 3-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13650921.png)
3-(Chloromethyl)furo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)furo[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)furo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine with potassium permanganate to form 3-picolinic acid, which is then esterified to produce methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which reacts with thionyl chloride to yield 3-(Chloromethyl)pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
N-Chlorosuccinimide and Sodium Hypochlorite: These reagents are used for chlorination reactions.
Thionyl Chloride: Used in the synthesis of the chloromethyl group.
Major Products:
3-Imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides: Formed through chlorination reactions.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential antimicrobial and antiproliferative activities.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Similar Compounds:
3-Fluoropyridines: These compounds share a similar pyridine ring structure but with a fluorine substituent instead of a chloromethyl group.
Nicotinonitriles: These derivatives also contain a pyridine ring and have been studied for their cytotoxic activities.
Uniqueness: this compound is unique due to its fused furan-pyridine ring system and the presence of a reactive chloromethyl group, which allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
3-(chloromethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2 |
InChI-Schlüssel |
CBTFPUNVPHPQRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)OC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)




